molecular formula C26H32FN3O3 B5137667 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5137667
M. Wt: 453.5 g/mol
InChI Key: KFZICEFEKRUAJC-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the fluorophenyl or hexyloxyphenyl groups, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and hexyloxyphenyl groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core structure but differ in the substituents attached to the pyrrolidine ring.

    Fluorophenyl-piperazine derivatives: Compounds with similar fluorophenyl and piperazine groups but different core structures.

    Hexyloxyphenyl derivatives: Compounds featuring the hexyloxyphenyl group attached to different scaffolds.

Uniqueness

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both fluorophenyl and hexyloxyphenyl groups attached to a piperazine ring within a pyrrolidine-2,5-dione core makes it distinct from other related compounds.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3/c1-2-3-4-7-18-33-21-12-10-20(11-13-21)30-25(31)19-24(26(30)32)29-16-14-28(15-17-29)23-9-6-5-8-22(23)27/h5-6,8-13,24H,2-4,7,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZICEFEKRUAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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